molecular formula C13H8BrN3O2S2 B2737963 (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide CAS No. 1021104-96-0

(E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

Cat. No. B2737963
CAS RN: 1021104-96-0
M. Wt: 382.25
InChI Key: GVXZARPXXHTLNI-ZZXKWVIFSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, Z-N’-((5-bromothiophen-2-yl)methylene)nicotinohydrazide was synthesized by condensing equimolar amounts of nicotinohydrazide with 5-bromothiophene-2-carbaldehyde in absolute ethanol at reflux condition for 4 hours .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the formation of a similar compound, Z-N’-((5-bromothiophen-2-yl)methylene)nicotinohydrazide, was monitored by the disappearance of N-H 2 stretching vibration .

Scientific Research Applications

Development of Heterocyclic Compounds

Thiosemicarbazide derivatives, including structures related to (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide, serve as precursors for synthesizing a variety of heterocyclic compounds. These include imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, which have been evaluated for their antimicrobial activities. Such compounds exhibit a range of biological activities, highlighting their potential in developing new therapeutic agents and materials with specific biological functions (Elmagd et al., 2017).

Anticancer Activity

Compounds structurally related to (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide have been synthesized and evaluated for their anticancer activity. For instance, N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, derived from similar synthetic pathways, demonstrated moderate to excellent anticancer activities against various cancer cell lines. This suggests the potential application of (E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide derivatives in cancer research and treatment strategies (Ravinaik et al., 2021).

Surface Functionalization and Material Science

The utility of thiophene and acrylamide derivatives extends into material science, particularly in the surface functionalization of nanoparticles and the development of novel polymeric materials. Carbodithioate-containing oligo- and polythiophenes, for example, demonstrate excellent properties for the surface functionalization of semiconductor and metal nanoparticles. This application is crucial for creating advanced materials with tailored electronic, optical, and catalytic properties (Querner et al., 2006).

Advanced Photoinitiators for Polymerization

Thiophene and polythiophene derivatives also play a significant role in the development of advanced photoinitiators for radical and cationic polymerizations. These compounds, when exposed to visible light, have shown remarkable performance in initiating polymerization processes. This application is particularly relevant in the fabrication of coatings, adhesives, and 3D printed materials, where precise control over the polymerization process is required for optimal material properties (Xiao et al., 2013).

properties

IUPAC Name

(E)-N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2S2/c14-10-5-4-9(21-10)12-16-17-13(19-12)15-11(18)6-3-8-2-1-7-20-8/h1-7H,(H,15,17,18)/b6-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXZARPXXHTLNI-ZZXKWVIFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=NN=C(O2)C3=CC=C(S3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)acrylamide

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